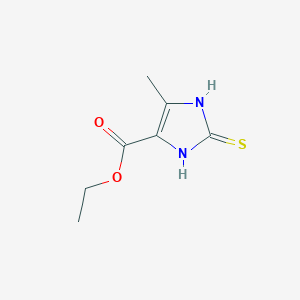

2-巯基-4-甲基-1H-咪唑-5-羧酸乙酯

描述

Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate is a compound that falls within the class of imidazole derivatives. These derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. The compound itself is characterized by the presence of an ethyl ester group, a mercapto (thiol) substituent, and a methyl group on the imidazole ring.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds has been reported through the reaction of metronidazole with different aryl and hetero-aryl carboxylic acids using 1,1'-carbonyl diimidazole (CDI) as a coupling agent . Another related synthesis involves the condensation under microwave irradiation, oxidation, esterification, and the Grignard reaction to yield a key intermediate of Olmesartan . These methods highlight the versatility in synthetic approaches for imidazole derivatives.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often characterized using spectroscopic methods such as FTIR, NMR, and X-ray diffraction. For example, the crystal structures of certain nickel and copper complexes with a related imidazole-thioether ligand have been determined, revealing a distorted octahedral geometry around the metal ions . Additionally, DFT quantum chemical methods have been employed to investigate the molecular geometry, with calculations of geometric parameters, vibrational assignments, and chemical shifts .

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions due to their reactive sites. For instance, ethyl imidazole-1-carboxylate has been used as a novel carbonylating agent for the synthesis of 1,2,4-oxadiazol-5(4H)-ones, demonstrating the reactivity of the imidazole ring towards carbonylation . The presence of functional groups such as the mercapto and ester groups in ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate would also influence its reactivity in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, the presence of hydrogen bonding sites has been confirmed through MEP and Mulliken population analysis . The solubility, melting point, and stability of these compounds can vary significantly depending on the substituents on the imidazole ring. The identification and characterization of impurities during the synthesis of related compounds also provide insights into the stability and reactivity of these molecules .

Case Studies

Several case studies have demonstrated the potential applications of imidazole derivatives in medicinal chemistry. For instance, derivatives have been evaluated for their β-glucuronidase inhibitory activity, with some showing potent activity . Additionally, the anti-rheumatic potential of certain imidazole derivatives and their metal complexes has been explored, revealing significant antioxidant, analgesic, and anti-rheumatic effects . These studies underscore the importance of imidazole derivatives in drug discovery and development.

科学研究应用

抗炎特性

2-巯基-4-甲基-1H-咪唑-5-羧酸乙酯及其相关化合物因其抗炎特性而受到研究。例如,各种 2-巯基-4-取代-5-咪唑羧酸盐对角叉菜胶诱导的大鼠足爪水肿表现出显着的抗炎活性。值得注意的是,2-巯基-4-(3-噻吩基)咪唑显示出的治疗指数与甲芬那酸相当 (Maeda 等,1984)。

抗菌评价

在一项专注于合成新型噻唑并[4,5-d]嘧啶的研究中,发现源自 2-巯基-4-甲基-1H-咪唑-5-羧酸乙酯的化合物具有抗菌活性。该研究观察到对革兰氏阳性细菌和酵母菌有显着的抑制作用 (巴尔干等,2001)。

水解与晶体学

2-巯基-4-甲基-1H-咪唑-5-羧酸乙酯的水解可以产生其他具有潜在研究应用的咪唑衍生物。例如,1-甲基-4-硝基-1H-咪唑-2-羧酸乙酯的水解产生了一种以二水合物形式结晶的化合物,可用于研究分子结构和相互作用 (吴等,2005)。

生物化学与分子生物学

生物化学和分子生物学的研究探索了与 2-巯基-4-甲基-1H-咪唑-5-羧酸乙酯相关的化合物的合成。例如,奥美沙坦的关键中间体 4-[(1-羟基-1-甲基)乙基]-2-丙基-1H-咪唑-5-羧酸乙酯是由丁酸和邻苯二胺合成的。这展示了该化合物在合成药理学上重要的分子中的作用 (郑荣,2007)。

化学合成技术

在化学合成中,2-巯基-4-甲基-1H-咪唑-5-羧酸乙酯及其衍生物用于各种合成途径。例如,芳基碳二硫代酸甲酯与异硫氰酸乙酯反应生成 5-芳基-2-巯基-1,3-噻唑-4-羧酸乙酯,证明了该化合物在合成噻唑衍生物中的用途 (Mayer 等,1990)。

多组分合成

使用芳基醛、2-氨基苯并咪唑和 2-巯基乙酸乙酯描述了一种一锅多组分合成方法。该方法突出了合成新型化合物(包括潜在的商品杀菌剂衍生物)的效率和环境友好性 (卡尔霍,2015)。

安全和危害

Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include washing thoroughly after handling, wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate, also known as ethyl 5-methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxylate, is a type of imidazole compound . Imidazole compounds are key components to functional molecules that are used in a variety of everyday applications . .

Mode of Action

Imidazole compounds are known for their broad range of chemical and biological properties . They are utilized in a diverse range of applications, from pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Biochemical Pathways

Imidazole compounds are known to be involved in a wide range of biochemical processes due to their versatile nature .

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents , which may influence their bioavailability.

Result of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The stability of imidazole compounds can be influenced by factors such as ph .

属性

IUPAC Name |

ethyl 5-methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-3-11-6(10)5-4(2)8-7(12)9-5/h3H2,1-2H3,(H2,8,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBQIIBCIWMREU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396921 | |

| Record name | MLS002639316 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57332-78-2 | |

| Record name | MLS002639316 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002639316 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1275604.png)

![5-bromo-1H-indole-3-carbaldehyde N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B1275620.png)